molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide

Cat. No.: B2933971
CAS No.: 2542181-77-9
M. Wt: 202.07
InChI Key: KODBOAKYODOMIT-UHFFFAOYSA-N
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Description

Potassium;1-bicyclo[410]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C5H7BF3K It is a derivative of bicyclo[410]heptane, which is known for its unique bicyclic structure

Chemical Reactions Analysis

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide undergoes a variety of chemical reactions, including:

Scientific Research Applications

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide involves its interaction with molecular targets through its bicyclic structure and trifluoroboranuide group. The compound can coordinate with metal centers, facilitating various catalytic reactions. The release of ring strain during reactions provides a thermodynamic driving force, while the trifluoroboranuide group can participate in nucleophilic or electrophilic interactions .

Comparison with Similar Compounds

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the trifluoroboranuide group, which together confer distinct chemical properties and reactivity.

Properties

IUPAC Name

potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBOAKYODOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCCCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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